Methyl 2-amino-2-(3,5-dichlorophenyl)acetate
Overview
Description
Scientific Research Applications
Synthesis Optimization and Applications
Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound related to Methyl 2-amino-2-(3,5-dichlorophenyl)acetate, has been optimized for synthesis. This optimization process involved varying temperatures, molar ratios, and reaction times to achieve a high yield of 98% (Wang Guo-hua, 2008).
Pharmaceutical Intermediate Synthesis
An isomer of Clopidogrel, a medication, was synthesized using a related compound, methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno [2,3-c]-pyridin-6(7H)-yl)acetate. This process used commercially available starting materials and yielded a high yield under mild conditions (Zhong Wei-hui, 2010).
Antimicrobial Agent Synthesis
This compound and its derivatives have been explored for their antimicrobial properties. Compounds synthesized from related dichlorophenyl compounds showed moderate antimicrobial activity against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (P. Sah et al., 2014).
Applications in Organic Chemistry
Derivatives of (diphenylmethylene-amino) acetic acid, structurally similar to this compound, have been studied for their reactions with carbon disulfide and phenyl isothiocyanate. These studies contribute to a deeper understanding of the structural properties and potential applications in organic synthesis (W. Dölling et al., 1993).
Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes, incorporating compounds related to this compound, have been synthesized and characterized for their potential as anticancer drugs. These complexes exhibited significant cytotoxicity against various human tumor cell lines, highlighting their potential in cancer treatment (T. S. Basu Baul et al., 2009).
Properties
IUPAC Name |
methyl 2-amino-2-(3,5-dichlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMYVLIKSGCBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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